Cas no 2648941-04-0 (4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride)

4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2648941-04-0
- EN300-7469975
- 4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride
- 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride
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- Inchi: 1S/C10H11F3O2S/c11-10(12)6-9(7-16(13,14)15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
- InChI Key: BWHHIABYQMSMOK-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC=CC=1)CC(F)F)(=O)(=O)F
Computed Properties
- Exact Mass: 252.04318525g/mol
- Monoisotopic Mass: 252.04318525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3.1
4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7469975-5.0g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 5.0g |
$2692.0 | 2024-05-23 | |
Enamine | EN300-7469975-0.1g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 0.1g |
$817.0 | 2024-05-23 | |
Enamine | EN300-7469975-0.05g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 0.05g |
$780.0 | 2024-05-23 | |
Enamine | EN300-7469975-2.5g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 2.5g |
$1819.0 | 2024-05-23 | |
Enamine | EN300-7469975-10.0g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 10.0g |
$3992.0 | 2024-05-23 | |
Enamine | EN300-7469975-1.0g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 1.0g |
$928.0 | 2024-05-23 | |
Enamine | EN300-7469975-0.25g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 0.25g |
$855.0 | 2024-05-23 | |
Enamine | EN300-7469975-0.5g |
4,4-difluoro-2-phenylbutane-1-sulfonyl fluoride |
2648941-04-0 | 95% | 0.5g |
$891.0 | 2024-05-23 |
4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride
4,4-Difluoro-2-phenylbutane-1-sulfonyl Fluoride: A Comprehensive Overview
The compound 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride (CAS No. 2648941-04-0) is a highly specialized organic fluorine-containing compound with significant applications in various fields of chemistry. This compound is characterized by its unique molecular structure, which includes a sulfonyl fluoride group attached to a butane chain that is substituted with two fluorine atoms and a phenyl group. The combination of these functional groups makes it a versatile building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical agents.
Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl fluorides as key intermediates in the construction of bioactive molecules. The presence of the sulfonyl fluoride group in 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride renders it highly reactive, enabling it to participate in various nucleophilic substitution reactions. This reactivity is further modulated by the electron-withdrawing effects of the fluorine atoms and the aromatic ring, which enhance the electrophilicity of the sulfonyl carbon. Such properties make this compound an invaluable tool in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.
The structural features of 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride also contribute to its stability and solubility characteristics. The phenyl group imparts aromatic stability to the molecule, while the fluorine atoms enhance its lipophilicity, making it suitable for use in both polar and non-polar solvents. These properties are particularly advantageous in medicinal chemistry, where precise control over molecular solubility and bioavailability is crucial for drug design.
Recent studies have demonstrated the utility of sulfonyl fluorides in the development of novel therapeutic agents. For instance, researchers have employed 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride as a precursor for constructing bioisosteric replacements of carboxylic acids and other functional groups. These replacements often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development programs targeting various disease states.
In addition to its role in pharmaceutical research, 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the synthesis of high-performance polymers with tailored mechanical and thermal properties. These materials hold promise for use in advanced composites, coatings, and electronic applications.
The synthesis of 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and product purity. Recent advances in catalytic methods have enabled more efficient routes to this compound, reducing production costs and improving scalability for industrial applications.
In conclusion, 4,4-Difluoro-2-phenylbutane-1-sulfonyl fluoride stands as a testament to the ingenuity of modern chemical synthesis. Its unique combination of functional groups and structural features positions it as a valuable tool across diverse areas of research and industry. As ongoing research continues to uncover new applications for this compound, its significance within the chemical community is expected to grow further.
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